molecular formula C13H22OSi B13691391 (4-Butoxyphenyl)trimethylsilane

(4-Butoxyphenyl)trimethylsilane

Cat. No.: B13691391
M. Wt: 222.40 g/mol
InChI Key: BOXUJGSDGWWERL-UHFFFAOYSA-N
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Description

(4-Butoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C13H22OSi. It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxyphenyl)trimethylsilane typically involves the reaction of 4-butoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

4-Butoxyphenol+Trimethylsilyl chlorideThis compound+HCl\text{4-Butoxyphenol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Butoxyphenol+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

(4-Butoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The phenyl ring can undergo reduction to form cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halides or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

    Substitution: Formation of new organosilicon compounds with different functional groups.

    Oxidation: Formation of 4-butoxybenzaldehyde or 4-butoxybenzoic acid.

    Reduction: Formation of cyclohexyl derivatives.

Scientific Research Applications

(4-Butoxyphenyl)trimethylsilane finds applications in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and permeability of pharmaceutical compounds.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Butoxyphenyl)trimethylsilane involves its ability to act as a silylating agent, introducing the trimethylsilyl group into various substrates. This modification can enhance the stability, solubility, and reactivity of the substrates. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.

Comparison with Similar Compounds

Similar Compounds

  • (4-tert-Butylphenyl)trimethylsilane
  • (4-Methoxyphenyl)trimethylsilane
  • (4-Ethoxyphenyl)trimethylsilane

Uniqueness

(4-Butoxyphenyl)trimethylsilane is unique due to the presence of the butoxy group, which imparts specific solubility and reactivity characteristics. Compared to other similar compounds, it may offer distinct advantages in terms of its ability to modify the properties of substrates in a controlled manner.

Properties

Molecular Formula

C13H22OSi

Molecular Weight

222.40 g/mol

IUPAC Name

(4-butoxyphenyl)-trimethylsilane

InChI

InChI=1S/C13H22OSi/c1-5-6-11-14-12-7-9-13(10-8-12)15(2,3)4/h7-10H,5-6,11H2,1-4H3

InChI Key

BOXUJGSDGWWERL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)[Si](C)(C)C

Origin of Product

United States

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